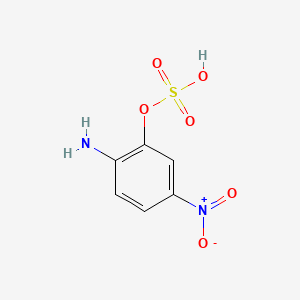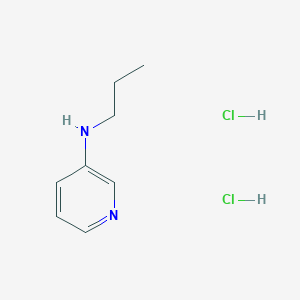
3-(Benzo(f)quinolin-3-ylmethylene)phthalide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Benzo[f]quinolin-3-ylmethylene)phthalide is a complex organic compound with the molecular formula C22H13NO2. It features a phthalide core structure fused with a benzoquinoline moiety, making it an interesting subject for various chemical and biological studies .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Benzo[f]quinolin-3-ylmethylene)phthalide typically involves the condensation of benzoquinoline derivatives with phthalide precursors. One common method includes the use of a palladium-catalyzed arylation of aldehydes with organoboronic acids, which yields 3-arylphthalides in good to excellent yields . Another method involves the electrochemical C(sp3)-H lactonization of 2-alkylbenzoic acids using a graphite anode, dichloromethane as solvent, hexafluoroisopropanol as cosolvent, and n-Bu4NClO4 as electrolyte .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions and use of cost-effective reagents, would apply.
Analyse Des Réactions Chimiques
Types of Reactions
3-(Benzo[f]quinolin-3-ylmethylene)phthalide can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can yield hydrogenated forms of the compound.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.
Major Products
The major products formed from these reactions include various substituted quinoline and phthalide derivatives, which can be further utilized in different chemical applications.
Applications De Recherche Scientifique
3-(Benzo[f]quinolin-3-ylmethylene)phthalide has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 3-(Benzo[f]quinolin-3-ylmethylene)phthalide involves its interaction with various molecular targets and pathways. The compound can bind to specific receptors or enzymes, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(Quinolin-2-ylmethylene)phthalide
- 3-(Isoquinolin-1-ylmethylene)phthalide
- 3-(Pyridin-2-ylmethylene)phthalide
Uniqueness
3-(Benzo[f]quinolin-3-ylmethylene)phthalide stands out due to its unique structural features, which confer specific chemical and biological properties. Its fused benzoquinoline moiety provides additional sites for chemical modification, making it a versatile compound for various applications.
Propriétés
Numéro CAS |
67828-73-3 |
|---|---|
Formule moléculaire |
C22H13NO2 |
Poids moléculaire |
323.3 g/mol |
Nom IUPAC |
(3E)-3-(benzo[f]quinolin-3-ylmethylidene)-2-benzofuran-1-one |
InChI |
InChI=1S/C22H13NO2/c24-22-19-8-4-3-7-18(19)21(25-22)13-15-10-11-17-16-6-2-1-5-14(16)9-12-20(17)23-15/h1-13H/b21-13+ |
Clé InChI |
JMTWWDIOGUSVMC-FYJGNVAPSA-N |
SMILES isomérique |
C1=CC=C2C(=C1)C=CC3=C2C=CC(=N3)/C=C/4\C5=CC=CC=C5C(=O)O4 |
SMILES canonique |
C1=CC=C2C(=C1)C=CC3=C2C=CC(=N3)C=C4C5=CC=CC=C5C(=O)O4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


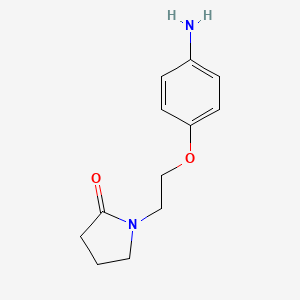
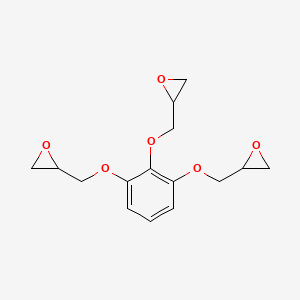
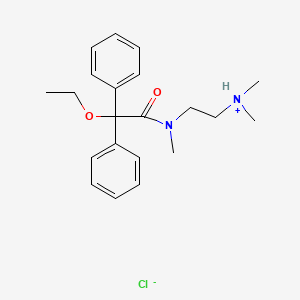
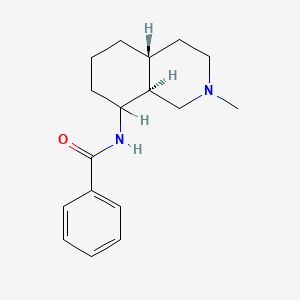
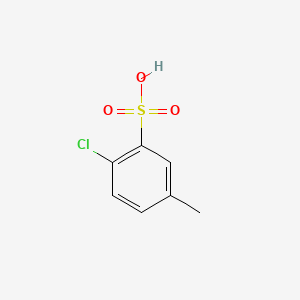
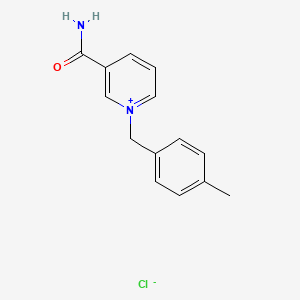
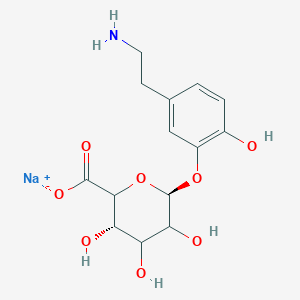
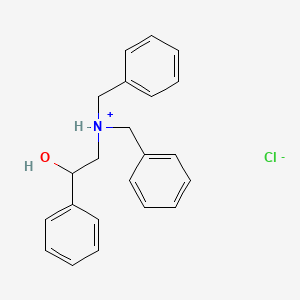
![Phenol, 2-[[[[2-[[(2-hydroxyphenyl)methylene]amino]cyclopentyl]methyl]imino]methyl]-](/img/structure/B13764998.png)
![N-[4-(2-Aminoacetyl)-5-methoxy-2-phenoxyphenyl]-methanesulfonamide](/img/structure/B13765000.png)
